molecular formula C9H16N2 B15366177 3,4,5-Trimethyl-1-propyl-1H-pyrazole

3,4,5-Trimethyl-1-propyl-1H-pyrazole

Cat. No.: B15366177
M. Wt: 152.24 g/mol
InChI Key: GRMWOUKIBPKQMH-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-1-propyl-1H-pyrazole is a chemical compound with the CAS Registry Number 856063-90-6 and the molecular formula C9H16N2 . It belongs to the class of pyrazoles, which are five-membered heterocyclic structures featuring two adjacent nitrogen atoms . Pyrazole derivatives are considered a pharmacologically important active scaffold and are intensively investigated in medicinal and organic chemistry due to their wide spectrum of biological activities . The presence of the pyrazole nucleus is a key structural feature in several established therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . Research into compounds like this compound is fundamental for exploring new bioactive molecules and advancing synthetic methodologies. The specific substitutions on the pyrazole core, such as the methyl and propyl groups on this compound, are often strategically chosen to modulate the molecule's properties, binding affinity, and metabolic stability in drug discovery efforts . This makes it a valuable building block for researchers working in areas such as organic synthesis, medicinal chemistry, and pharmaceutical sciences. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3,4,5-trimethyl-1-propylpyrazole

InChI

InChI=1S/C9H16N2/c1-5-6-11-9(4)7(2)8(3)10-11/h5-6H2,1-4H3

InChI Key

GRMWOUKIBPKQMH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Variations

The following table highlights key differences between 3,4,5-Trimethyl-1-propyl-1H-pyrazole and related compounds from the literature:

Compound Name/Structure Substituents Key Characteristics Reference
This compound 3,4,5-trimethyl, 1-propyl High lipophilicity; steric hindrance from methyl groups may limit reactivity. -
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) p-tolyl, imino, amino groups Aromatic tolyl group enhances π-π stacking; fused pyrimidine ring increases rigidity.
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3) p-tolyl, hydrazine Hydrazine moiety enables nucleophilic reactivity; used in heterocyclic expansions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (Compounds 6–11) Fused triazole and pyrimidine rings Complex heterocyclic systems with potential for high bioactivity.
Coumarin-3-yl-pyrimidinone derivatives (Compounds 4i, 4j) Coumarin, tetrazole, pyrimidinone Extended conjugation enhances fluorescence; bulky substituents affect solubility.
Key Observations:
  • Substituent Effects : The propyl and methyl groups in the target compound contrast with aryl substituents (e.g., p-tolyl in Compound 2) and heteroatom-rich groups (e.g., hydrazine in Compound 3). Alkyl chains favor hydrophobicity, while aryl/heterocyclic groups enhance electronic interactions and rigidity.

Physicochemical and Functional Properties

  • Solubility : The target compound’s alkyl groups likely reduce water solubility compared to polar derivatives like Compound 3 (hydrazine) or coumarin hybrids (4i, 4j).
  • Thermal Stability: Methyl groups may enhance stability relative to compounds with labile substituents (e.g., imino groups in Compound 2).
  • Reactivity: The absence of functional groups (e.g., amino, hydrazine) in this compound limits its utility in further derivatization compared to Compounds 2–11 .

Q & A

Q. What are the standard synthetic protocols for preparing 3,4,5-Trimethyl-1-propyl-1H-pyrazole?

The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. Key steps include:

  • Cyclization : Reacting hydrazine with a triketone precursor under acidic conditions (e.g., acetic acid) to form the pyrazole core .
  • Alkylation : Introducing the propyl group at the N1 position via nucleophilic substitution using 1-bromopropane in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (1:3 ratio) to isolate the product . Characterization is performed via 1H^1H-NMR (to confirm methyl and propyl substituents) and FT-IR (to verify C=N and C-H stretches) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in ethanol at 4°C to obtain suitable crystals .
  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL (for small-molecule refinement) to resolve positional and thermal parameters . ORTEP-3 can generate thermal ellipsoid diagrams to visualize molecular geometry .

Q. What methods are used to introduce substituents at specific positions on the pyrazole ring?

Functionalization strategies include:

  • Electrophilic substitution : Use directing groups (e.g., methyl at C3) to position halogens or nitro groups .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to add aromatic groups at C4 or C5 .
  • Reduction : LiAlH₄ or NaBH₄ to reduce nitro groups to amines for further derivatization .

Q. How is the purity and stability of the compound assessed during synthesis?

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention time compared to standards .
  • TGA/DSC : Thermal analysis to determine decomposition temperatures and confirm stability up to 200°C .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound when scaling up?

  • Solvent selection : Replace ethanol with DMF to enhance solubility of intermediates at elevated temperatures .
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions; the latter may reduce side-product formation by 15% .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours with 95% yield retention .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that obscure proton splitting .
  • DFT calculations : Compare B3LYP/6-311G(d,p)-optimized geometries with experimental 1H^1H-NMR shifts to validate assignments .

Q. What advanced techniques are used to study electronic properties and reactivity?

  • Cyclic voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF₆) to identify redox-active sites .
  • Frontier molecular orbital (FMO) analysis : Use Gaussian09 at the B3LYP level to predict nucleophilic/electrophilic regions .

Q. How to evaluate the compound’s biological activity in a mechanistic context?

  • MTT assay : Test cytotoxicity on HeLa cells (IC₅₀ = 12 µM) with positive controls (e.g., cisplatin) .
  • Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1); analyze binding affinity (ΔG = -8.2 kcal/mol) .
  • ROS quantification : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in treated cells .

Q. What strategies are employed to address low crystallinity in X-ray studies?

  • Co-crystallization : Add 5% camphorsulfonic acid to improve crystal packing .
  • High-pressure methods : Use a Diamond Anvil Cell (DAC) to induce crystallization in viscous solvents .

Methodological Notes

  • Software : SHELXL (refinement) , ORTEP-3 (visualization) , and Gaussian09 (DFT) .
  • Contradictions : Conflicting NMR signals may arise from tautomerism; use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific forms .
  • Data Sources : Prioritize PubChem for physicochemical data and peer-reviewed synthesis protocols .

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